角霉素 IV

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

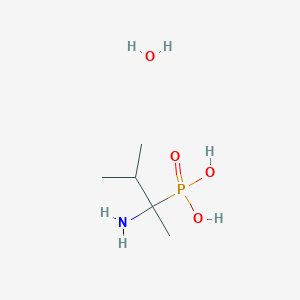

Corynecins, including Corynecin IV, are antibacterial substances produced by the bacterium Corynebacterium when grown on specific substrates such as n-paraffin mixtures. These substances have been identified as acyl derivatives of d-(−)-threo-l-p-nitrophenyl-2-amino-l,3-propanediol, which is the free base of chloramphenicol (Shirahata et al., 1972). Corynecins are structurally related to chloramphenicol analogs and have been studied for their production methods and chemical properties.

Synthesis Analysis

The synthesis of Corynecin IV, alongside other corynecins, involves the fermentation process using Corynebacterium hydrocarboclastus, which has shown the ability to produce these compounds when grown on various carbon sources including acetate and sucrose (Nakano et al., 1977); (Suzuki et al., 1974). These studies highlight the conditions and media compositions that favor the production of Corynecin I predominantly, but they also provide insights into the broader category of corynecins production.

Molecular Structure Analysis

Although the specific molecular structure analysis of Corynecin IV is not detailed in the available literature, the general structure of corynecins as acyl derivatives of chloramphenicol suggests a complex molecular framework that includes an acyl group variation which distinguishes the different corynecins (Shirahata et al., 1972).

Chemical Reactions and Properties

Corynecins undergo various chemical reactions based on their structural composition. The literature primarily focuses on the fermentation process and optimization for their production but indicates that the acyl group's nature influences their chemical behavior and antibacterial activity. The synthesis pathways involve the incorporation of specific amino acids or ketoacids, suggesting complex biosynthetic pathways (Nakano et al., 1976).

科学研究应用

角霉素由棒状杆菌属产生,并被鉴定为 d-(−)-苏-l-对硝基苯基-2-氨基-l,3-丙二醇(氯霉素的游离碱)的酰基衍生物 (Shirahata、Hayashi、Deguchi、Suzuki 和 Matsubara,1972)。

角霉素因其抗菌特性而被研究。当棒状杆菌属 KY 4339 以正构烷烃为唯一碳源生长时,会产生抗菌化合物,对革兰氏阳性菌和革兰氏阴性菌均具有活性 (Suzuki、Honda 和 Katsumata,1972)。

对棒状杆菌烃分解菌培养条件的进一步研究表明,角霉素的产量受磷酸盐浓度的极大影响,并受有机营养物质(尤其是酵母提取物)的刺激 (Tomita、Nakano 和 Suzuki,1974)。

棒状杆菌烃分解菌中角霉素的生物合成涉及添加氨基酸,如苏氨酸、高丝氨酸和蛋氨酸,表明它们在增加角霉素 II 的产量中发挥作用 (Nakano、Tomita 和 Suzuki,1976)。

角霉素(氯霉素类似物)发酵研究表明,以乙酸盐生长的棒状杆菌烃分解菌可以选择性地产生角霉素 I,突出了碳源在生产过程中的重要性 (Nakano、Tomita、Yamaguchi、Nagashima 和 Suzuki,1977)。

安全和危害

作用机制

Target of Action

Corynecin IV is a member of a naturally-occurring complex of chloramphenicol-like acyl nitrophenylpropylamines . It is active against both Gram-positive and Gram-negative bacteria . Although less potent than chloramphenicol, Corynecin IV shows a similar species selectivity .

Biochemical Pathways

The biosynthesis of Corynecin IV involves the incorporation of amino acids such as threonine, homoserine, and methionine into the propionyl group of Corynecin II . α-Ketobutyric acid also shows a similar effect . This suggests that Corynecin IV may affect the metabolic pathways involving these amino acids.

Pharmacokinetics

It is known that corynecin iv is soluble in ethanol, methanol, dmf, and dmso . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The primary result of Corynecin IV’s action is its antibacterial activity. It is effective against both Gram-positive and Gram-negative bacteria , suggesting that it can disrupt a broad range of bacterial species.

Action Environment

The action of Corynecin IV may be influenced by various environmental factors. For instance, its solubility in various solvents suggests that the presence of these solvents in the environment could affect its action, efficacy, and stability

属性

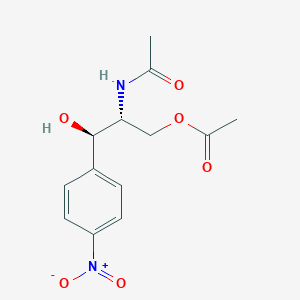

IUPAC Name |

[(2R,3R)-2-acetamido-3-hydroxy-3-(4-nitrophenyl)propyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c1-8(16)14-12(7-21-9(2)17)13(18)10-3-5-11(6-4-10)15(19)20/h3-6,12-13,18H,7H2,1-2H3,(H,14,16)/t12-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRQNWQWGITGRM-CHWSQXEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COC(=O)C)C(C1=CC=C(C=C1)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](COC(=O)C)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one](/img/structure/B1140365.png)

![(6S,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1140373.png)

![5,7-Bis-(benzyloxy)-alpha-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-alpha-O-acetyl-alpha-L-rhamnopyranosyloxyl]-4H-chromen-4-one](/img/structure/B1140374.png)